molecular formula C7H6BrNO3 B13702529 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid CAS No. 1335053-53-6

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid

Cat. No.: B13702529
CAS No.: 1335053-53-6
M. Wt: 232.03 g/mol
InChI Key: YZNDDGPZMBLTOV-UHFFFAOYSA-N
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Description

Chemical Name: 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid Synonyms: 5-Bromo-2-pyridineacetic acid, (5-Bromo-pyridin-2-yl)-acetic acid CAS Number: 192642-85-6 Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol

This compound features a pyridine ring substituted with a bromine atom at the 5-position and a hydroxyacetic acid moiety at the 2-position. The pyridine nitrogen and hydroxyl group contribute to its polarity, influencing solubility and hydrogen-bonding capabilities. It is utilized in pharmaceutical and materials research, particularly in synthesizing heterocyclic derivatives for drug development .

Properties

CAS No.

1335053-53-6

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12)

InChI Key

YZNDDGPZMBLTOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid typically involves the bromination of 2-pyridylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer solvents and reagents, as well as waste management protocols, would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 2-(5-Bromo-2-pyridyl)-2-oxoacetic acid.

    Reduction: 2-(2-Pyridyl)-2-hydroxyacetic acid.

    Substitution: 2-(5-Substituted-2-pyridyl)-2-hydroxyacetic acid derivatives.

Scientific Research Applications

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

(a) 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic Acid
  • CAS : 1261617-96-2
  • Formula : C₉H₉BrO₃
  • Molecular Weight : 245.08 g/mol
  • Key Difference: Replaces the pyridine ring with a brominated benzene ring containing a methyl group.
(b) 2-(5-Bromo-2-hydroxyphenyl)acetic Acid
  • CAS : 38692-72-7
  • Formula : C₈H₇BrO₃
  • Molecular Weight : 231.05 g/mol
  • Key Difference: Contains a phenolic hydroxyl group instead of a pyridine ring. This substitution alters acidity (higher pKa due to phenol vs. pyridine) and hydrogen-bonding patterns .

Heterocyclic Variants

(a) 2-(5-Bromo-2-thienyl)acetic Acid
  • CAS : 71637-38-2
  • Formula : C₆H₅BrO₂S
  • Molecular Weight : 221.07 g/mol
  • Key Difference: Thiophene replaces pyridine, introducing sulfur.
(b) 2-(5-Bromo-3-chloropyridin-2-yl)acetic Acid
  • CAS : 1211525-50-6
  • Formula: C₇H₅BrClNO₂
  • Molecular Weight : 250.48 g/mol
  • Key Difference : Additional chlorine at the 3-position on the pyridine ring enhances steric hindrance and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .

Derivatives with Functional Group Modifications

(a) Ethyl 2-(5-bromopyrimidin-2-yl)acetate
  • CAS : 1134327-91-5
  • Formula : C₈H₉BrN₂O₂
  • Molecular Weight : 245.07 g/mol
  • Key Difference : Esterification of the carboxylic acid group reduces polarity, improving lipid solubility for applications in prodrug design .
(b) [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic Acid
  • CAS : 1000340-99-7
  • Formula : C₈H₅BrN₂O₅
  • Molecular Weight : 289.05 g/mol
  • Key Difference : Incorporates an oxadiazole ring, which enhances π-π stacking interactions and metabolic stability in medicinal chemistry contexts .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid 192642-85-6 C₇H₆BrNO₂ 216.03 Pyridine ring with Br and hydroxyacetate
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic Acid 1261617-96-2 C₉H₉BrO₃ 245.08 Brominated benzene with methyl group
2-(5-Bromo-2-thienyl)acetic Acid 71637-38-2 C₆H₅BrO₂S 221.07 Thiophene ring with Br
2-(5-Bromo-3-chloropyridin-2-yl)acetic Acid 1211525-50-6 C₇H₅BrClNO₂ 250.48 Pyridine with Br and Cl substituents
Ethyl 2-(5-bromopyrimidin-2-yl)acetate 1134327-91-5 C₈H₉BrN₂O₂ 245.07 Pyrimidine ring with ester functional group

Key Research Findings

  • Acidity Trends : The pyridine nitrogen in 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid increases acidity (lower pKa) compared to phenyl or thienyl analogs due to electron-withdrawing effects .
  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups enable extensive hydrogen-bonding networks, as seen in crystallographic studies (e.g., Etter’s graph set analysis ).
  • Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling reactions, making the compound a precursor for biaryl systems in drug candidates .

Biological Activity

2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C7H6BrN1O3
  • Molecular Weight: 232.03 g/mol
  • IUPAC Name: 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid

Antimicrobial Activity

Research indicates that 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study:
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 24.1 ± 3.3 µM) and increased apoptosis markers.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-724.145
HeLa30.538
A54928.042

The mechanism by which 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid exerts its biological effects appears to involve interaction with specific molecular targets. It is hypothesized that the compound may bind to key enzymes or receptors involved in cellular signaling pathways, leading to modulation of their activity.

G-Quadruplex Interaction

Recent research has indicated that this compound may stabilize G-quadruplex structures within DNA, which play critical roles in regulating gene expression and maintaining genomic stability. This interaction could be pivotal for its anticancer properties.

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